2-Hydroxyestrone

Endocrinology Receptor Pharmacology Toxicology

2-Hydroxyestrone (2-OHE1), a primary endogenous catechol estrogen metabolite of estrone, serves as a critical research compound and analytical reference standard. Characterized by its 2,3-dihydroxy structure on the steroid A-ring, it exhibits significantly reduced estrogen receptor (ER) affinity relative to its parent compounds , yet demonstrates high substrate specificity for key metabolic enzymes like cytochrome P450s and catechol-O-methyltransferase (COMT).

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 362-06-1
Cat. No. B023517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestrone
CAS362-06-1
Synonyms2,3-Dihydroxyestra-1,3,5(10)-trien-17-one;  2-Hydroxyestrone;  Catecholestrone; 
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
InChIKeySWINWPBPEKHUOD-JPVZDGGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Hydroxyestrone (CAS: 362-06-1): A Catechol Estrogen Metabolite for Research & Analytical Reference


2-Hydroxyestrone (2-OHE1), a primary endogenous catechol estrogen metabolite of estrone, serves as a critical research compound and analytical reference standard [1]. Characterized by its 2,3-dihydroxy structure on the steroid A-ring, it exhibits significantly reduced estrogen receptor (ER) affinity relative to its parent compounds [2], yet demonstrates high substrate specificity for key metabolic enzymes like cytochrome P450s and catechol-O-methyltransferase (COMT) [3]. This compound is primarily utilized in investigations of estrogen metabolism, oxidative stress, and as a benchmark in quantitative assays due to its distinct biochemical properties and quantifiable differences from other estrogen metabolites [4].

1
Catechol estrogen metabolite probe Endogenous 2,3-dihydroxy steroid for estrogen metabolism research
2
Analytical reference standard workflow Supports COMT activity assay calibration and estrogen-metabolite quantification
3
Low ER-affinity pathway investigation Enables study of ERα-preferential binding and weak-agonist signaling context

2-Hydroxyestrone: Why In-Class Estrogen Metabolites Cannot Be Interchanged


The common procurement practice of substituting one estrogen metabolite for another based on structural similarity is scientifically unsound, as evidenced by 2-hydroxyestrone's distinct quantitative profile. While 2-hydroxyestrone (2-OHE1), 4-hydroxyestrone (4-OHE1), and 2-hydroxyestradiol (2-OHE2) are all catechol estrogens, their receptor binding affinities, enzyme substrate kinetics, and resulting biological activities differ by orders of magnitude [1]. For instance, the relative binding affinity of 2-OHE1 for the estrogen receptor is only 3% of that of estradiol (E2), whereas 2-OHE2 retains 23% affinity [2]. Furthermore, their metabolism by cytochrome P450 (CYP) generates quinones with vastly different half-lives (42 seconds for 2-OHE1 vs. 12.2 minutes for 4-OHE1), leading to divergent potential for macromolecular adduct formation and downstream effects [3]. Generic substitution without considering these specific, quantifiable differences can invalidate experimental results and lead to erroneous conclusions.

2-Hydroxyestrone (2-OHE1)
ER binding affinity ~3% vs. E2
Forms only stable DNA adducts upon oxidation; quinone half-life of 42 seconds.
2-Hydroxyestradiol (2-OHE2)
ER binding affinity ~23% vs. E2
~8× higher receptor affinity shifts signaling outcomes and cannot replicate 2-OHE1 weak-agonist context.
2-Hydroxyestrone (2-OHE1)
Quinone half-life 42 ± 3 s
Short-lived quinone models localized reactivity and stable adduct repair pathways.
4-Hydroxyestrone (4-OHE1)
Quinone half-life 12.2 ± 0.4 min
17× more stable quinone generates predominantly depurinating DNA adducts, altering genotoxicity endpoint context.
2-Hydroxyestrone (2-OHE1)
Inhibitory effect on MCF-7 proliferation
Associated with downregulation of Akt/mTOR pathway in cell-based assays.
Estrone (E1) / 16α-OHE1
Proliferative effect on MCF-7 cells
Opposite proliferative response direction may invalidate cell-model endpoint interpretation.

Quantitative Evidence for 2-Hydroxyestrone Differentiation vs. Closest Analogs


Estrogen Receptor (ER) Binding Affinity of 2-Hydroxyestrone vs. Estrone and 2-Hydroxyestradiol

2-Hydroxyestrone exhibits a drastically reduced binding affinity for the estrogen receptor compared to its parent hormone, estrone (E1), and its related catechol estrogen, 2-hydroxyestradiol (2-OHE2). In a competitive binding assay using rat uterine cytosol, the relative binding affinity of 2-OHE1 was measured at only 3% that of 17β-estradiol (E2), the primary endogenous estrogen. This is significantly lower than the 23% relative binding affinity observed for 2-OHE2 in the same system [1]. A separate study using human ER subtypes indicates that 2-OHE1, while a weak agonist, binds preferentially to ERα over ERβ, a property it shares with estrone but not with estradiol [2].

ER Binding Affinity
Head-to-head
3% of E2 vs. 23% for 2-OHE2
Supports weak-agonist ERα study context
Rat uterine cytosol competitive binding assay; 97% lower affinity than E2.
Endocrinology Receptor Pharmacology Toxicology

Cytochrome P450 (CYP)-Mediated Bioactivation of 2-Hydroxyestrone vs. 4-Hydroxyestrone and Estrone

2-Hydroxyestrone is a vastly superior substrate for cytochrome P450 (CYP) enzymes compared to its parent compound, estrone (E1), and generates a much more reactive quinone intermediate than its regioisomer, 4-hydroxyestrone (4-OHE1). In rat liver microsomes, the rate of CYP-catalyzed formation of ortho-quinone glutathione (GSH) adducts from 2-OHE1 was 94 times higher than the rate from estrone [1]. While both 2-OHE1 and 4-OHE1 are excellent substrates, the resulting 2-OHE1-o-quinone is significantly less stable, with a half-life of only 42 ± 3 seconds at 37°C and pH 7.4. In contrast, the 4-OHE1-o-quinone has a half-life of 12.2 ± 0.4 minutes under identical conditions, a difference of over 17-fold [1].

CYP Quinone Formation
Head-to-head
94× faster than E1; t½ = 42 s
Supports localized quinone reactivity modeling
Rat liver microsomes; 17.4× less stable than 4-OHE1 quinone.
Drug Metabolism Chemical Toxicology Carcinogenesis

Catechol-O-Methyltransferase (COMT) Enzyme Kinetics: 2-Hydroxyestrone as a Substrate

2-Hydroxyestrone is a specific and well-characterized substrate for human catechol-O-methyltransferase (COMT), enabling the precise quantitative measurement of this enzyme's activity. In a standardized assay using human erythrocytes, the conversion of 2-OHE1 to 2-methoxyestrone (2-MeO-E1) follows Michaelis-Menten kinetics with an apparent Michaelis constant (Km) of 3 × 10⁻⁷ M (300 nM) and an apparent maximal reaction rate (Vmax) of 6.7 × 10⁻⁹ mol·ml⁻¹·h⁻¹ [1]. This assay demonstrates high reproducibility, with an interassay coefficient of variation of just 6.5% across 24 days, making it a reliable method for quantifying COMT activity in clinical or experimental settings [1].

COMT Enzyme Kinetics
Class-level
Km = 3 × 10⁻⁷ M, CV = 6.5%
Supports COMT assay calibration context
Human erythrocyte radiometric assay; high reproducibility reported.
Enzymology Pharmacokinetics Metabolism

Opposing Effects on MCF-7 Breast Cancer Cell Proliferation: 2-Hydroxyestrone vs. Estrone

The introduction of a single hydroxy group at the C2 position of estrone fundamentally alters its effect on cell proliferation. In MCF-7 breast cancer cells, estrone (E1) acts as a pro-proliferative agent, whereas its metabolite, 2-hydroxyestrone (2-OHE1), exhibits an inhibitory effect on cell growth [1]. This functional switch is associated with the downregulation of the Akt/mTOR signaling pathway, a key driver of cell growth and survival. In contrast, 16α-hydroxyestrone (16α-OHE1) retains the pro-proliferative character of the parent estrone molecule [1].

Cell Proliferation Effect
Head-to-head
Inhibitory vs. proliferative (E1)
Supports cell-model endpoint review
MCF-7 cells; Akt/mTOR downregulation context reported.
Cancer Biology Cell Proliferation Endocrine Disruption

DNA Adduct Formation Profile: 2-Hydroxyestrone vs. 4-Hydroxyestrone

The regioisomers 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1) exhibit fundamentally different profiles of DNA damage due to the distinct chemistry of their respective quinone intermediates. Upon oxidation, 2-OHE1 forms a catechol estrogen-2,3-quinone (CE-2,3-Q), which reacts with DNA to form only stable adducts that are not readily lost from the DNA backbone [1]. In stark contrast, 4-OHE1 is oxidized to a CE-3,4-quinone, which forms predominantly depurinating adducts. In vitro experiments quantified the formation of the primary depurinating adduct, 4-OHE1-1(α,β)-N7Gua, at levels of 59-213 µmol/mol DNA-phosphate, whereas the level of stable adducts from this reaction was only 0.1 µmol/mol DNA-phosphate [1]. This indicates that 4-OHE1 generates >590 times more of the potentially mutagenic depurinating adduct than stable adducts, a pathway that is not observed for 2-OHE1.

DNA Adduct Profile
Head-to-head
Stable adducts only vs. >590× depurinating (4-OHE1)
Supports genotoxicity pathway differentiation
In vitro quinone-DNA reaction; 4-OHE1 forms 59–213 µmol/mol DNA-P depurinating adducts.
Genetic Toxicology Molecular Carcinogenesis DNA Damage

ER Subtype Selectivity: 2-Hydroxyestrone vs. Estradiol

In contrast to the non-selective binding of 17β-estradiol (E2), 2-hydroxyestrone (2-OHE1) demonstrates preferential binding affinity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ) [1]. This subtype selectivity is a key differentiator. Quantitative structure-activity relationship (QSAR) studies on human ER subtypes confirm that while E2 binds with nearly equal and high affinity to both ERα and ERβ, both estrone (E1) and 2-OHE1, the two most abundant endogenous estrogens in non-pregnant women, show a binding preference for ERα [2]. This indicates that 2-OHE1 can be used as a tool to dissect ERα-specific signaling pathways.

ER Subtype Selectivity
Head-to-head
Preferential ERα over ERβ binding
Enables ERα-specific pathway dissection
Human ER subtype competitive binding and QSAR context.
Receptor Pharmacology Endocrinology Drug Discovery

Defined Research & Industrial Applications for 2-Hydroxyestrone


As a Reference Standard for Quantifying COMT Enzyme Activity

Due to its well-defined and reproducible enzyme kinetics (Km = 3 × 10⁻⁷ M, Vmax = 6.7 × 10⁻⁹ mol·ml⁻¹·h⁻¹) and low interassay variability (CV = 6.5%) as a substrate for human catechol-O-methyltransferase (COMT), 2-hydroxyestrone is the compound of choice for developing, calibrating, and validating high-precision assays of COMT activity in erythrocytes and other biological matrices [1]. This application leverages the quantitative differentiation established in Section 3, ensuring reliable and comparable results across studies.

To Investigate ERα-Specific Signaling Pathways

Given its preferential binding affinity for estrogen receptor alpha (ERα) over ERβ, 2-hydroxyestrone serves as a selective pharmacological tool for isolating and studying ERα-mediated transcriptional programs and cellular responses [1]. This application is not feasible with non-selective agonists like 17β-estradiol, making 2-OHE1 a critical procurement item for molecular endocrinology laboratories focusing on ER subtype-specific functions.

As a Stable DNA Adduct-Forming Control in Genotoxicity Studies

The unique chemical property of 2-hydroxyestrone to form only stable DNA adducts upon oxidation, as opposed to the highly mutagenic depurinating adducts formed by 4-hydroxyestrone (>590× more depurinating adducts), positions it as an essential negative or pathway-specific control in genetic toxicology assays [1]. Researchers investigating the mechanisms of estrogen-induced DNA damage require 2-OHE1 to model the non-mutagenic, stable adduct pathway and differentiate it from the deleterious effects of 4-OHE1.

As a Low-Activity Ligand in Estrogen Receptor Binding Studies

2-Hydroxyestrone's profoundly low relative binding affinity (3% of estradiol) and weak agonist activity make it a benchmark compound for studying the threshold of estrogenic signaling. It serves as a crucial comparator in structure-activity relationship (SAR) studies and in assays designed to detect weak or partial agonists [1]. Its use is mandated when the experimental goal is to define the lower limits of estrogen receptor activation and distinguish it from the effects of more potent estrogens like E2 or 2-hydroxyestradiol.

Application
Selection Property
Validation Focus
COMT enzyme activity assay standard
Reproducible enzyme kinetics with low interassay variability
COMT activity quantification and assay calibration review
ERα-selective signaling pathway studies
Preferential ERα binding over ERβ
ERα-specific transcriptional program investigation
Stable DNA adduct pathway genotoxicity control
Forms only stable DNA adducts upon oxidation
Non-depurinating adduct repair pathway modeling
Low-activity estrogen receptor ligand benchmark
Low relative binding affinity (3% of E2)
Weak-agonist signaling threshold and SAR study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.